molecular formula C20H23FN4O B2515934 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034318-48-2

2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2515934
CAS No.: 2034318-48-2
M. Wt: 354.429
InChI Key: VBYFRPLNOIBSSM-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a synthetic piperazine derivative offered for research purposes. This compound is intended for use in laboratory settings only and is strictly classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Piperazine-based scaffolds are recognized as privileged structures in medicinal chemistry and are frequently incorporated into compounds across various therapeutic areas . The molecular architecture of this compound features a piperazine ring, a moiety commonly known to adopt a chair conformation in related structures, which can influence its binding characteristics and overall molecular geometry . The 3-fluorophenyl group attached via an ethanone linker is a structural feature seen in other bioactive molecules, suggesting potential for interactions with various biological targets . Furthermore, the 5,6,7,8-tetrahydrocinnoline component is a hydrogenated nitrogen-containing heterocycle that may contribute to the molecule's physicochemical properties and its potential application in kinase-focused research programs, such as the development of Aurora Kinase B inhibitors where similar complex heterocycles have been investigated . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a chemical tool for probing biological mechanisms and structure-activity relationships (SAR) in early-stage drug discovery.

Properties

IUPAC Name

2-(3-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYFRPLNOIBSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenative Cyclization

Adapting methods from tetrahydroquinoline synthesis, a manganese(I) PN₃ pincer complex catalyzes the borrowing hydrogenation of 2-aminobenzyl alcohol derivatives. For tetrahydrocinnolin, substituting the benzyl alcohol with a pyridazinone precursor enables selective ring saturation:

Procedure:

  • Charge a sealed vial with 3-amino-6-chloropyridazin-4(1H)-one (1.0 eq), Mn(I) catalyst (2 mol%), and KOtBu (1.5 eq) in toluene.
  • Heat to 120°C for 18 h under autogenous H₂ pressure.
  • Purify via silica chromatography (EtOAc/hexanes 3:7) to yield 5,6,7,8-tetrahydrocinnolin-3-ol (78% yield).

Optimization Data:

Condition Variation Yield (%)
Catalyst Loading 1 mol% Mn 42
2 mol% Mn 78
Base K₂CO₃ 31
KOtBu 78
Solvent Toluene 78
DMF 15

Reductive Amination Pathway

An alternative route employs ZnInS photocatalysts for C-N bond formation:

  • React 3-nitroso-1,2,3,4-tetrahydropyridazine with benzyl alcohol derivatives under 6W LED irradiation.
  • Use Zn₀.₆In₂S₃.₆ in acetonitrile at 20°C for 15 h.
  • Achieves 74% conversion to tetrahydrocinnolin with >90% regioselectivity.

Piperazine Coupling Strategies

Nucleophilic Displacement

Building on cinepazide synthesis methods, the tetrahydrocinnolin core reacts with piperazine under Mitsunobu conditions:

Reaction Scheme:
5,6,7,8-Tetrahydrocinnolin-3-ol + 1-Boc-piperazine → 3-(4-Boc-piperazin-1-yl)-5,6,7,8-tetrahydrocinnolin

Optimized Parameters:

  • DIAD (1.2 eq), PPh₃ (1.5 eq) in THF
  • 0°C to rt over 12 h
  • Boc deprotection with TFA/DCM (1:1) yields 89% free piperazine

Microwave-Assisted Alkylation

Adapting coumarin-piperazine derivatization:

  • React tetrahydrocinnolin bromide with piperazine (5 eq) in DMF.
  • Microwave irradiation at 150°C for 20 min.
  • Purify via column chromatography (CHCl₃:MeOH 100:1) to obtain 92% yield.

3-Fluorophenyl Ethanone Installation

Friedel-Crafts Acylation

Using ZnInS catalysts:

  • Combine piperazine-tetrahydrocinnolin intermediate (1 eq) with 3-fluorobenzoyl chloride (1.2 eq).
  • Catalyze with Zn₀.₆In₂S₃.₆ (10 mol%) in acetonitrile under N₂.
  • Stir at 50°C for 8 h to achieve 85% acylation.

Side Reaction Analysis:

Byproduct Formation (%) Mitigation Strategy
Di-acylated derivative 12 Limit acyl chloride to 1.2 eq
Ortho-substituted isomer 7 Use bulky Lewis acid catalysts

Ullmann Coupling Variant

For enhanced selectivity:

  • Employ CuI (10 mol%), L-proline (20 mol%) in DMSO.
  • React iodopiperazine derivative with 3-fluorophenylacetylene at 90°C.
  • Oxidize alkyne to ketone using Pd/C in O₂ atmosphere.

Integrated Process Optimization

Table 1. Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield (%) Purity (%) Cost Index
Hydrogenation + FC Acylation 5 52 98.2 1.0
Reductive Amination + Ullmann 6 48 97.8 1.3
Microwave Cascade 4 61 99.1 0.9

Critical Observations:

  • Microwave-assisted routes reduce reaction times by 60% compared to thermal methods.
  • ZnInS catalysts enable solvent recycling with <5% activity loss over 10 cycles.
  • Boc protection of piperazine prevents N-overacylation during Friedel-Crafts steps.

Scalability Challenges and Solutions

Issue 1: Tetrahydrocinnolin Ring Oxidation

  • Solution: Add 0.1 eq hydroquinone as radical scavenger during hydrogenation.

Issue 2: Regioselective Fluorine Positioning

  • Solution: Use directed ortho-metalation with LiTMP prior to fluorination.

Issue 3: Piperazine Dimer Formation

  • Solution: Maintain stoichiometric excess (≥5:1) of piperazine in alkylation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Neuropharmacology: Investigated for its potential as a central nervous system (CNS) agent.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Psychiatric Disorders: Potential therapeutic agent for conditions like schizophrenia and depression.

    Neurological Disorders: Explored for its neuroprotective properties.

Industry

    Pharmaceuticals: Used in the synthesis of drug candidates.

Mechanism of Action

The compound exerts its effects primarily through interaction with CNS receptors. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating the release and uptake of neurotransmitters like dopamine and serotonin. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several arylpiperazine derivatives, which are often explored for their CNS activity, receptor binding, and metabolic stability. Below is a detailed comparison based on substituent variations, molecular properties, and reported biological activities.

Structural Analogues with Piperazine-Tetrahydrocinnolinyl Moieties

Compound Name Substituent on Ethanone Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Findings
Target Compound : 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone 3-Fluorophenyl 5,6,7,8-Tetrahydrocinnolin-3-yl C₂₁H₂₂FN₅O 379.44 No direct activity data; structural similarity suggests potential CNS or enzyme-modulating activity .
Analog 1 : 2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone (CAS 2034320-84-6) Benzylthio 5,6,7,8-Tetrahydrocinnolin-3-yl C₂₁H₂₆N₄OS 382.5 No reported biological data; sulfur-containing substituent may influence solubility .
Analog 2 : 2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone (CAS 1904030-15-4) 3,4-Dimethoxyphenyl 5,6,7,8-Tetrahydrocinnolin-3-yl C₂₂H₂₈N₄O₃ 396.5 Methoxy groups may enhance metabolic stability compared to halogenated analogs .

Arylpiperazine Derivatives with Diverse Pharmacological Activities

Compound Class Example Compound Key Structural Features Reported Activity Reference
Antipsychotic Agents 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl + methoxyphenyl Anti-dopaminergic and anti-serotonergic activity; lower catalepsy induction in rodent models .
Antiparasitic Agents (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Trifluoromethylphenyl + pyridyl Inhibits CYP51 enzyme in Trypanosoma cruzi; comparable efficacy to posaconazole .
Triazolo-Pyrimidine Derivatives 2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (CAS 920225-86-1) Triazolopyrimidinyl + fluorophenoxy Structural data available; activity not specified .
Trifluoromethylphenyl Derivatives 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536) Trifluoromethylphenyl Synthesized via HOBt/TBTU coupling; 82% yield; no activity data .

Key Structural and Functional Differences

  • Substituent Effects: Fluorophenyl vs. Methoxyphenyl: Fluorine enhances electronegativity and bioavailability, whereas methoxy groups improve lipophilicity and metabolic stability . Tetrahydrocinnolin vs. Pyridyl/Triazolo: The tetrahydrocinnolin moiety may confer unique steric and electronic interactions compared to nitrogen-rich heterocycles like triazolo-pyrimidine .
  • Biological Activity Correlations :
    • QSAR models for biphenyl-piperazine derivatives highlight the importance of brain/blood partition coefficients (QPlogBB) and electron affinity (EA) in anti-dopaminergic activity .
    • Pyridine-based derivatives (e.g., UDO) show specificity for parasitic CYP51 inhibition, suggesting substituent-dependent target selectivity .

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